6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalene Moiety: This step usually involves acylation reactions where the naphthalene derivative is introduced.
Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired pyridazinone structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
- 2H-Cyclopropa[a]naphthalen-2-one
Uniqueness
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its cyclopropyl group, naphthalene moiety, and piperidine ring make it a versatile compound for various scientific research areas.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-11-10-22(18-8-9-18)25-27(23)20-12-14-26(15-13-20)24(29)16-19-6-3-5-17-4-1-2-7-21(17)19/h1-7,10-11,18,20H,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXMCSPMVZDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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